Scaffold Differentiation: 3-Oxa Bridge vs. Non-Oxa 8-Azabicyclo[3.2.1]octane Core
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold of the target compound contains an endo-ether oxygen bridge at position 3, replacing the methylene group present in standard 8-azabicyclo[3.2.1]octane (tropane) analogs such as those claimed in US 8,664,242 B2 [1]. This substitution alters the scaffold’s hydrogen-bond acceptor count (HBA = 4 vs. HBA = 3 for the non‑oxa analog) and introduces an sp³‑oxygen with lone‑pair electrons capable of engaging solvent or protein residues in a geometry unavailable to the methylene analog. No head‑to‑head pharmacological comparison has been published for this specific pair; the differentiation is scaffold‑level inference [2][3].
| Evidence Dimension | Hydrogen-bond acceptor count and scaffold topology |
|---|---|
| Target Compound Data | 3-oxa-8-azabicyclo[3.2.1]octane scaffold; HBA = 4 (including ether oxygen); 3D vector of N8-substituent tilted ~15° relative to tropane plane |
| Comparator Or Baseline | 8-azabicyclo[3.2.1]octane (tropane) scaffold; HBA = 3 (no ether oxygen); N8-substituent vector orthogonal to the piperidine plane |
| Quantified Difference | ΔHBA = +1; approximate 15° difference in N-substituent trajectory (modeling estimate) |
| Conditions | Molecular modeling comparison (PubChem 3D conformer analysis); no comparative pharmacological assay data available |
Why This Matters
The 3-oxa bridge is a non‑interchangeable pharmacophoric feature; replacing it with a methylene group removes a hydrogen‑bond acceptor and alters the spatial presentation of the N‑carboxamide substituent, which can affect receptor subtype selectivity even if potency at the primary target appears similar.
- [1] Long, D.; Church, T. J.; Jacobsen, J. R.; Jiang, L.; Saito, D. R. 8-Azabicyclo[3.2.1]octane Compounds as Mu Opioid Receptor Antagonists. U.S. Patent 8,664,242 B2, March 4, 2014. View Source
- [2] PubChem Compound Summary. N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide. NCBI, U.S. National Library of Medicine. Accessed April 2026. View Source
- [3] Stupple, P. A. 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives and Their Use in the Treatment of Cancer and Hemoglobinopathies. U.S. Patent 10,519,167 B2, December 31, 2019. View Source
